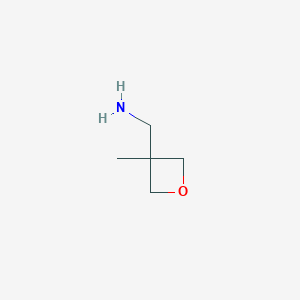

(3-Methyloxetan-3-yl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methyloxetan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPRXSXYXHMCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578334 | |

| Record name | 1-(3-Methyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153209-97-3 | |

| Record name | 1-(3-Methyloxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Methyloxetan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyloxetan 3 Yl Methanamine

Established Synthetic Routes for (3-Methyloxetan-3-yl)methanamine

The primary methods for synthesizing this compound involve the functional group transformation of pre-formed 3-substituted-3-methyloxetanes, including alcohols, halides, and ketones.

The direct and indirect conversion of the hydroxymethyl group of (3-methyloxetan-3-yl)methanol to a primary amine represents a common and efficient approach.

A direct, atom-economical method for the synthesis of this compound is the catalyzed amination of (3-methyloxetan-3-yl)methanol. google.comgoogle.com This process typically employs a ruthenium-based catalyst and requires high-pressure conditions to facilitate the reaction with ammonia (B1221849). google.comgoogle.com The reaction proceeds by activating the alcohol for nucleophilic substitution by ammonia, releasing water as the only byproduct.

One documented procedure involves the use of a specific ruthenium catalyst under a significant pressure of ammonia. google.comgoogle.com

Table 1: High-Pressure Amination of (3-Methyloxetan-3-yl)methanol

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | (3-Methyloxetan-3-yl)methanol | google.comgoogle.com |

| Reagent | Ammonia (NH₃) | google.comgoogle.com |

| Catalyst | Ruthenium complex | google.comgoogle.com |

| Pressure | 7.5 atmospheres | google.comgoogle.com |

An alternative, two-step pathway from (3-methyloxetan-3-yl)methanol involves the activation of the primary alcohol by converting it into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an ammonia source. google.comgoogle.com This method avoids the high pressures of the direct amination but requires an additional synthetic step.

The first step is the reaction of the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonate ester is then reacted with ammonia to displace the sulfonate group and form the desired primary amine. google.comgoogle.com This sequence is a well-established transformation in organic synthesis. While the prompt mentions the reduction of a tert-butyl carbamate (B1207046), the referenced literature points towards this more conventional sulfonate displacement pathway. google.comgoogle.com The carbamate functional group is generally stable to reducing agents and is typically used as a protecting group for amines, removed under acidic conditions rather than by reduction. organic-chemistry.org

Table 2: Two-Step Amination of (3-Methyloxetan-3-yl)methanol via Sulfonate

| Step | Reagents | Product | Source |

|---|---|---|---|

| 1. Sulfonylation | (3-Methyloxetan-3-yl)methanol, Sulfonyl Chloride (e.g., TsCl, MsCl), Base | (3-Methyloxetan-3-yl)methyl sulfonate | google.comgoogle.com |

| 2. Amination | (3-Methyloxetan-3-yl)methyl sulfonate, Ammonia (NH₃) | this compound | google.comgoogle.com |

The direct displacement of a halide from the corresponding haloalkane is a fundamental method for amine synthesis.

The synthesis of this compound can be achieved by reacting 3-(chloromethyl)-3-methyloxetane (B1585086) with ammonia. google.comgoogle.com To achieve a reasonable reaction rate and yield, this nucleophilic substitution is conducted with liquid ammonia in a high-pressure reactor. google.comgoogle.com The high concentration of the nucleophile (ammonia) under these conditions facilitates the displacement of the chloride ion.

Table 3: High-Pressure Amination of 3-(Chloromethyl)-3-methyloxetane

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-(Chloromethyl)-3-methyloxetane | google.comgoogle.com |

| Reagent | Liquid Ammonia (NH₃) | google.comgoogle.com |

| Apparatus | High-pressure reactor | google.comgoogle.com |

A notable pathway begins with the conversion of oxetan-3-one into a nitro-substituted oxetane (B1205548). doi.org This involves a Henry reaction (nitroaldol condensation) with nitromethane, followed by dehydration to yield an intermediate nitroalkene. Subsequent functional group manipulations, including reduction of the nitro group, lead to the final primary amine. A described three-step synthesis involves the reduction of the nitroalkene intermediate to a saturated nitro-compound, which is then further reduced to the primary amine. doi.org

Table 4: Multistep Synthesis from Oxetan-3-one via Nitro Intermediate

| Step | Transformation | Reagents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Henry Reaction & Dehydration | Oxetan-3-one, Nitromethane, Base (e.g., triethylamine), then Mesyl Chloride/Base | 3-(Nitromethylene)oxetane | doi.org |

| 2 | Conjugate Reduction | 3-(Nitromethylene)oxetane, Reducing Agent (e.g., NaBH₄) | 3-(Nitromethyl)-3-methyloxetane* | doi.org |

| 3 | Nitro Group Reduction | 3-(Nitromethyl)-3-methyloxetane, Reducing Agent (e.g., H₂, Pd/C) | this compound | doi.org |

*Note: The specific intermediate after reduction of the nitroalkene would depend on the reaction conditions; the table presents a plausible pathway towards the final product.

Reaction of 3-(Chloromethyl)-3-methyloxetane with Ammonia

Advanced Synthetic Strategies for Oxetane Scaffolds Relevant to this compound

Modern synthetic chemistry offers sophisticated strategies for the construction of functionalized oxetanes, which are either direct precursors to or structural analogs of this compound. These methods frequently capitalize on the inherent ring strain of these small heterocyclic systems to facilitate chemical transformations. nih.gov

Catalytic Transformation of Epoxides into Fluorinated Oxetanes

A groundbreaking development in the synthesis of oxetane derivatives is the catalytic conversion of epoxides into highly sought-after fluorinated oxetanes. mendelchemicals.comsciencedaily.com Researchers have successfully devised a method that involves the insertion of a difluorocarbene species into the three-membered ring of an epoxide. mendelchemicals.com This transformation is efficiently catalyzed by an affordable copper catalyst, which serves to stabilize the difluorocarbene generated from a commercially available organofluorine precursor. sciencedaily.comacs.org The reaction mechanism proceeds through the formation of a copper difluorocarbenoid complex that coordinates with the epoxide. This coordination initiates a site-selective cleavage of the epoxide ring, followed by a cyclization event, ultimately yielding the α,α-difluoro-oxetane product via a metallacycle intermediate. sciencedaily.com

This innovative catalytic system overcomes a significant hurdle in synthetic chemistry, as fluorinated oxetanes have traditionally been difficult to produce due to a lack of suitable fluorinated starting materials and a tendency for undesirable side reactions like ring rupture and defluorination. mendelchemicals.comacs.org The unique properties of fluorinated oxetanes, such as enhanced metabolic stability and favorable lipophilicity, make them extremely attractive scaffolds for new pharmaceuticals. mendelchemicals.com This copper-catalyzed route simplifies their synthesis and paves the way for the creation of fluorinated analogs of established drugs. mendelchemicals.comthieme-connect.com

| Key Reaction Components | Description |

| Starting Materials | Epoxides and a difluorocarbene source. mendelchemicals.com |

| Catalyst | An inexpensive copper-based catalyst. sciencedaily.com |

| Products | α,α-difluoro-oxetanes. mendelchemicals.com |

| Impact | Enables access to valuable fluorinated drug scaffolds. sciencedaily.com |

Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres

A highly practical, modular, and scalable two-step protocol has been established for the synthesis of oxetane-containing amide bioisosteres. enamine.netnih.gov Oxetane-amines are recognized as valuable bioisosteres for the ubiquitous amide functional group in drug development, offering a strategic tool to modulate physicochemical and pharmacokinetic properties. enamine.netnih.govresearchgate.net The operational simplicity and wide applicability of this method allow for the production of derivatives that were previously challenging or impossible to synthesize. enamine.netnih.gov

This synthetic sequence commences with the readily available building block, oxetan-3-one. enamine.netnih.govorganic-chemistry.org The strategy hinges on the pronounced reactivity of the ketone functional group, which is amplified by the inherent strain of the four-membered oxetane ring. enamine.netresearchgate.net This enhanced reactivity is pivotal for the successful execution of the initial step in this modular synthesis.

The reactive keto group of oxetan-3-one is utilized in a Mannich-type reaction with an amine and benzotriazole (B28993) to form stable amine-benzotriazole intermediates. enamine.netnih.govresearchgate.netthieme-connect.com These adducts, described as "spring-loaded" for subsequent reactions, are conveniently formed under mild, ambient temperature conditions without the need for water removal. enamine.netthieme-connect.com The creation of these intermediates is a critical stage that prepares the molecule for the introduction of diverse chemical functionalities. researchgate.net

The amine-benzotriazole intermediates undergo smooth reaction with a broad spectrum of organometallic reagents, such as aliphatic and aromatic Grignard (organomagnesium) and organolithium reagents. enamine.netnih.govchadsprep.com This nucleophilic addition step, driven by the release of the oxetane ring strain, proceeds under mild conditions to furnish a wide variety of 3-amino-3-substituted oxetanes in good to excellent yields. enamine.netnih.govresearchgate.net The use of potent nucleophiles, like organometallic reagents, is essential for the ring-opening of the oxetane, which is less strained and therefore less reactive than a three-membered epoxide ring. youtube.com This modularity allows for a high degree of functional group tolerance and the introduction of diverse molecular fragments. thieme-connect.com

| Synthesis Step | Description | Key Reagents |

| Intermediate Formation | A Mannich-type reaction to form a stable adduct. | Oxetan-3-one, an amine, benzotriazole. enamine.netnih.govresearchgate.net |

| Nucleophilic Addition | Strain-release driven reaction to introduce diversity. | Organometallic reagents (e.g., Grignard, organolithium). enamine.netnih.gov |

Aza-Michael Addition for Oxetane Amino Acid Derivatives

A straightforward and efficient synthetic route to novel oxetane amino acid derivatives employs the aza-Michael addition as the key C–N bond-forming step. mdpi.comnih.gov The synthesis begins with oxetan-3-one, which is first converted into methyl (oxetan-3-ylidene)acetate through a Horner–Wadsworth–Emmons reaction. mdpi.com

This resulting α,β-unsaturated ester serves as a Michael acceptor for the conjugate addition of various amines. mdpi.com For instance, the aza-Michael addition of methyl (oxetan-3-ylidene)acetate with amines like 4-(Boc-amino)piperidine and 4-(Boc-aminomethyl)piperidine proceeds under standard conditions to provide the desired adducts in moderate yields of 58% and 55%, respectively. mdpi.com This methodology offers a direct and effective pathway to functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds, which are valuable building blocks for medicinal chemistry applications. mdpi.combohrium.comresearchgate.net

Defluorosulfonylative Coupling of Sulfonyl Fluorides to Form Amino-Oxetanes

A novel and efficient method for the synthesis of amino-oxetanes, including this compound, involves the defluorosulfonylative coupling of sulfonyl fluorides. nih.govspringernature.com This reaction provides an alternative to the traditional sulfonyl fluoride (B91410) exchange (SuFEx) chemistry and mimics the widely used amide coupling, allowing for the utilization of extensive amine libraries. nih.govresearchgate.netresearchgate.net The process is characterized by its mild conditions and high tolerance for various functional groups, making it particularly suitable for the synthesis of complex molecules and analogues of bioactive compounds. nih.govspringernature.com

Generation of Oxetane Carbocations

The key step in this synthetic pathway is the generation of a planar oxetane carbocation. nih.govresearchgate.net This intermediate is formed by the thermal decomposition of an oxetane sulfonyl fluoride, which loses sulfur dioxide (SO2) and a fluoride ion upon gentle heating. springernature.comthieme.de The formation of this carbocation is the rate-determining step of the reaction. nih.govresearchgate.net Computational and kinetic studies have confirmed the SN1 mechanism, where the rate of the reaction is independent of the nucleophile concentration. researchgate.netthieme.de The stability of the resulting carbocation is crucial for the success of the reaction and can be influenced by the substituents on the oxetane ring. thieme.dersc.org For instance, aryl-substituted oxetanes can stabilize the carbocation through conjugation. thieme.de

Chemoselective Nucleophile Coupling

Once the oxetane carbocation is formed, it is susceptible to attack by a nucleophile. thieme.de In the synthesis of this compound, the nucleophile is an amine. The reaction exhibits high chemoselectivity, with the amine preferentially coupling with the carbocation to form the desired amino-oxetane product. nih.govresearchgate.net This step is generally fast and efficient. nih.gov A wide range of amines, including primary and secondary amines, anilines, and even complex amine-containing drugs, have been successfully employed as nucleophiles in this reaction. thieme.de The choice of the amine nucleophile allows for the introduction of diverse functionalities into the final product.

Optimization of Reaction Conditions and Scalability in Synthesis

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. rsc.org

Temperature Control for Minimizing Side Reactions

Temperature is a critical parameter in the defluorosulfonylative coupling reaction. While heating is necessary to promote the formation of the oxetane carbocation, excessive temperatures can lead to undesired side reactions and degradation of the product. springernature.comnih.gov The stability of the oxetane ring can be compromised at high temperatures, potentially leading to ring-opening byproducts. nih.gov Therefore, precise temperature control is essential to ensure the selective formation of the desired amino-oxetane. The optimal temperature will depend on the specific substrates and solvents used.

Solvent Selection and Compatibility with Reagents

The choice of solvent plays a significant role in the outcome of the synthesis. Polar solvents are generally preferred as they can stabilize the carbocation intermediate. researchgate.net Acetonitrile and methanol (B129727) have been shown to be effective solvents for this reaction. researchgate.net However, the solvent must also be compatible with the reagents and not participate in unwanted side reactions. For example, in a polar protic solvent like methanol, solvolysis can occur, leading to the formation of byproducts. researchgate.net The selection of an appropriate solvent is crucial for achieving high yields and purity. nih.gov

Purification Techniques: Chromatography and Recrystallization

After the reaction is complete, the crude product mixture typically contains the desired this compound, unreacted starting materials, and byproducts. Therefore, efficient purification is necessary to isolate the target compound in high purity.

Chromatography: Column chromatography is a widely used technique for the purification of organic compounds. researchgate.net For the purification of this compound, both normal-phase and reversed-phase chromatography can be employed. researchgate.netnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel or a modified silica) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. researchgate.net In some cases, the use of basic alumina (B75360) may be necessary to prevent the degradation of acid-sensitive products. rsc.org

Recrystallization: Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound can crystallize out in a pure form, leaving the impurities dissolved in the solvent. This technique can be highly effective for obtaining high-purity this compound, especially after initial purification by chromatography.

| Parameter | Condition/Technique | Purpose |

| Reaction Type | Defluorosulfonylative Coupling | Forms amino-oxetanes from sulfonyl fluorides and amines. nih.govspringernature.com |

| Key Intermediate | Oxetane Carbocation | Generated thermally from oxetane sulfonyl fluoride. nih.govresearchgate.net |

| Mechanism | SN1 | Rate is dependent on carbocation formation. researchgate.netthieme.de |

| Temperature | Controlled Heating | Promotes carbocation formation while minimizing degradation. springernature.comnih.gov |

| Solvent | Polar (e.g., Acetonitrile) | Stabilizes the carbocation intermediate. researchgate.net |

| Purification | Chromatography (Silica/Alumina) | Separates the product from impurities. rsc.orgresearchgate.net |

| Purification | Recrystallization | Further purifies the solid product. |

Large-Scale Production Considerations for this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of synthetic methodologies, focusing on safety, efficiency, cost-effectiveness, and environmental impact. The primary routes for the synthesis of this compound involve either the amination of a hydroxyl group or the displacement of a leaving group from the corresponding substituted oxetane.

Two prominent pathways have been identified for the large-scale synthesis of this compound: the direct amination of (3-methyloxetan-3-yl)methanol and the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia. nih.gov Each of these methods presents a unique set of challenges and considerations for industrial application.

A critical aspect of large-scale production is the selection of the optimal synthetic route, which is often a trade-off between the cost of starting materials, the number of synthetic steps, reaction efficiency, and the complexity of purification. For instance, the direct amination of (3-methyloxetan-3-yl)methanol is an atom-economical approach, but it requires a specialized catalyst and potentially high-pressure equipment. nih.gov On the other hand, the synthesis from 3-(chloromethyl)-3-methyloxetane is a more conventional nucleophilic substitution, but it may involve the handling of a chlorinated intermediate and the management of salt byproducts.

The choice of reaction conditions is paramount in a large-scale setting. Parameters such as temperature, pressure, solvent, and catalyst loading must be meticulously optimized to maximize yield and minimize reaction time and energy consumption. The following tables outline the key parameters for the two primary synthetic routes, based on available research findings.

Table 1: Catalytic Amination of (3-Methyloxetan-3-yl)methanol

| Parameter | Condition | Research Finding |

| Starting Material | (3-Methyloxetan-3-yl)methanol | A readily available precursor. nih.gov |

| Reagent | Ammonia (NH₃) | Used in excess to drive the reaction. |

| Catalyst | Ruthenium-based catalyst | Demonstrates high activity for C-N bond formation. nih.gov |

| Pressure | ~7.5 atmospheres | High pressure is required to maintain ammonia in the liquid phase and enhance reaction rates. nih.gov |

| Solvent | Not specified, likely neat or a high-boiling point ether | Solvent choice impacts reaction kinetics and purification. |

| Temperature | Not specified | Temperature optimization is crucial for catalyst stability and reaction selectivity. |

Table 2: Synthesis from 3-(Chloromethyl)-3-methyloxetane

| Parameter | Condition | Research Finding |

| Starting Material | 3-(Chloromethyl)-3-methyloxetane | An intermediate that can be synthesized from the corresponding alcohol. |

| Reagent | Liquid Ammonia (NH₃) | Acts as both the nucleophile and the solvent. nih.gov |

| Reactor | High-pressure reactor | Necessary to handle the volatile and corrosive nature of liquid ammonia. nih.gov |

| Pressure | High pressure | Required to maintain ammonia in its liquid state at the reaction temperature. |

| Temperature | Not specified | Needs to be controlled to manage the exothermic nature of the reaction and prevent side reactions. |

| Work-up | Aqueous work-up and distillation | Required to remove excess ammonia and isolate the final product. nih.gov |

In addition to the reaction itself, downstream processing, including product isolation and purification, is a significant consideration for large-scale production. The high volatility of this compound and its potential to form azeotropes with solvents can complicate distillation processes. Therefore, the development of an efficient and scalable purification strategy is essential to achieve the desired product purity.

Furthermore, the management of waste streams is a critical factor in industrial-scale synthesis. The catalytic amination route is inherently cleaner, with water being the primary byproduct. In contrast, the route from the chloro-intermediate generates ammonium (B1175870) chloride as a stoichiometric byproduct, which requires proper disposal or recycling.

Ultimately, the selection of a specific manufacturing process will depend on a holistic assessment of all these factors, with the goal of establishing a robust, safe, and economically viable process for the large-scale production of this compound.

Spectroscopic and Advanced Analytical Characterization of 3 Methyloxetan 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling patterns reveal the number of neighboring protons. docbrown.info

For (3-Methyloxetan-3-yl)methanamine, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments within the molecule. The methyl protons (CH₃) typically appear as a singlet in a specific chemical shift range. The protons of the aminomethyl group (-CH₂NH₂) and the oxetane (B1205548) ring (-CH₂-O-CH₂-) will present as multiplets due to coupling with adjacent protons. The integration of these signals provides the ratio of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.3 | Singlet | 3H |

| -CH₂NH₂ | ~2.7 | Singlet | 2H |

| Oxetane CH₂ | ~4.3-4.5 | Multiplet | 4H |

| -NH₂ | Variable | Broad Singlet | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info

In the ¹³C NMR spectrum of this compound, distinct peaks are expected for the methyl carbon, the aminomethyl carbon, the quaternary carbon of the oxetane ring, and the methylene (B1212753) carbons of the oxetane ring. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. shout.education For instance, the carbon atoms bonded to the oxygen in the oxetane ring will be deshielded and appear at a higher chemical shift. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~20-30 |

| -CH₂NH₂ | ~40-50 |

| Quaternary C (C-3) | ~40-50 |

| Oxetane CH₂ (C-2, C-4) | ~75-85 |

Note: Predicted values are based on typical chemical shift ranges and can be influenced by the molecular environment.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of complex spectra and the complete elucidation of molecular structures. omicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal the connectivity of proton spin systems within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to specific carbon atoms. nih.gov It is invaluable for assigning which proton signal corresponds to which carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. mdpi.com

By combining the information from these 2D NMR experiments, a detailed and unambiguous structural assignment of this compound and its derivatives can be achieved.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretch: The aliphatic C-H bonds of the methyl and methylene groups will show stretching absorptions in the range of 2850-3000 cm⁻¹. docbrown.info

C-O Stretch: The ether linkage (C-O-C) of the oxetane ring will produce a strong, characteristic stretching band, typically in the 1000-1300 cm⁻¹ region. docbrown.info

N-H Bend: The bending vibration of the N-H bond in the primary amine may be observed around 1590-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Ether (Oxetane) | C-O Stretch | 1000-1300 |

| Primary Amine (-NH₂) | N-H Bend | 1590-1650 |

Note: The exact positions of these absorptions can be influenced by the molecular environment and physical state of the sample. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

For this compound, with a molecular formula of C₅H₁₁NO, the expected monoisotopic mass is approximately 101.0841 g/mol . uni.lusigmaaldrich.com In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. Additionally, adducts such as [M+H]⁺ (m/z ≈ 102.0913) and [M+Na]⁺ (m/z ≈ 124.0733) are commonly detected. uni.lu

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for amines and ethers would be expected, such as the loss of an aminomethyl radical or cleavage of the oxetane ring. Analysis of these fragment ions helps to piece together the molecular structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~101.08 | Molecular Ion |

| [M+H]⁺ | ~102.09 | Protonated Molecule |

| [M+Na]⁺ | ~124.07 | Sodiated Molecule |

Note: The observed m/z values and relative intensities of fragments can vary depending on the ionization technique used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of chemical compounds by providing highly accurate mass measurements. nih.gov This technique allows for the determination of the elemental composition of a molecule with high confidence, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound, HRMS is used to verify its molecular formula, C₅H₁₁NO. sigmaaldrich.comsigmaaldrich.com

The high resolving power of HRMS instruments makes them indispensable in pharmaceutical development and quality control for precise analyte characterization. nih.gov The experimentally measured mass-to-charge ratio (m/z) is compared against the theoretically calculated exact mass. A close correlation between the observed and calculated mass confirms the compound's identity.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Ionization Mode |

| This compound | C₅H₁₁NO | 101.0841 | [M+H]⁺ |

This table presents the theoretical exact mass for the protonated molecule, which is typically observed in HRMS.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry (ESI-MS) to analyze a wide range of compounds, including non-volatile and thermally fragile molecules. nih.govwikipedia.org The process involves applying a high voltage to a liquid sample to generate an aerosol of charged droplets, from which gas-phase ions are produced with minimal fragmentation. nih.govwikipedia.org This "soft" nature is advantageous as the molecular ion is almost always observed, providing clear molecular weight information. wikipedia.org

In the analysis of this compound, ESI-MS is particularly useful. The primary amine group in the molecule is readily protonated in solution, allowing for sensitive detection in positive ion mode as the [M+H]⁺ adduct. ESI-MS can be used for both qualitative identification and quantitative analysis, where the ion signal is proportional to the analyte's concentration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. nih.gov In the context of this compound, which is a liquid with a distinct boiling point, GC-MS serves as a primary tool for quality control. tcichemicals.com Commercial suppliers often use gas chromatography to certify the purity of the compound, with typical purities reported as greater than 98.0%. tcichemicals.com

The GC component separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time—the time it takes for the compound to elute from the GC column—is a characteristic identifier under specific analytical conditions. researchgate.net Following separation, the mass spectrometer generates a mass spectrum for the eluting compound, which serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries. researchgate.net

| Analytical Parameter | Information Provided | Application to this compound |

| GC Retention Time | Characteristic elution time | Used for compound identification and purity assessment against a standard. |

| Mass Spectrum (MS) | Fragmentation pattern and molecular ion | Confirms the molecular structure and identity. The spectrum would show the molecular ion and characteristic fragment ions resulting from the oxetane ring and aminomethyl group. |

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

While X-ray diffraction is typically applied to solid materials, it provides the most definitive evidence of a molecule's three-dimensional structure and stereochemistry. For derivatives of this compound that are crystalline solids, single-crystal X-ray diffraction can elucidate the precise arrangement of atoms, bond lengths, and bond angles.

This technique has been successfully employed to determine the solid-state structure of related spirocyclic oxetane derivatives. researchgate.net For instance, the crystal structure of N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, a compound containing a similar oxetane core, has been fully characterized. researchgate.net Such studies are crucial in drug design and materials science, where understanding the exact spatial conformation of a molecule is essential. researchgate.netnih.gov

The data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry and the size of the repeating unit in the crystal lattice. researchgate.net

| Crystallographic Parameter | Example Data for an Oxetane Derivative |

| Compound Name | N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.115 Å, b = 15.688 Å, c = 11.196 Å, β = 111.49° |

This table provides an example of crystallographic data for a complex derivative containing an oxetane ring, illustrating the type of information obtained from X-ray diffraction studies. researchgate.net

Applications of 3 Methyloxetan 3 Yl Methanamine in Medicinal Chemistry and Drug Discovery Research

Role as a Pharmacological Agent and Building Block in Drug Development

(3-Methyloxetan-3-yl)methanamine is primarily utilized as a versatile building block in drug discovery campaigns. researchgate.netchemrxiv.org The presence of a primary amine handle allows for its straightforward incorporation into larger molecules through various chemical reactions, such as reductive amination or acylation. nih.gov Its 3,3-disubstituted oxetane (B1205548) core is particularly advantageous as it increases steric protection, which can prevent ring-opening pathways, and does not introduce a new stereocenter, simplifying synthetic and analytical processes. nih.govrsc.org

The oxetane motif itself is often introduced during the lead optimization phase of drug discovery to address suboptimal pharmacokinetic properties of a lead compound, such as poor solubility, high metabolic clearance, or undesirable basicity of nearby functional groups. acs.org More than half of the oxetane-containing compounds in recent drug discovery campaigns are amino-oxetanes, with the 3-substituted pattern being the most common due to its superior stability and synthetic accessibility. nih.govacs.org The commercial availability of this compound and its hydrochloride salt facilitates its use by researchers in early discovery programs. sigmaaldrich.comchemenu.com

Modulation of Physicochemical and Pharmacokinetic Properties in Drug Design

The incorporation of the this compound motif can profoundly alter key drug-like properties. researchgate.netnih.gov Medicinal chemists leverage these changes to fine-tune molecules for improved efficacy and developability.

A primary application of the oxetane scaffold is to enhance a drug candidate's metabolic stability. researchgate.netacs.org The small, polar oxetane ring can be used to block metabolically labile sites within a molecule. nih.gov By replacing vulnerable groups, such as a gem-dimethyl group, with an oxetane, chemists can prevent or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.govacs.org This substitution often leads to a reduced rate of metabolic degradation and lower intrinsic clearance, which can improve a drug's half-life and oral bioavailability. researchgate.netacs.org For instance, studies have shown that replacing carbocyclic rings with oxetane rings can lead to an improvement in metabolic stability in human liver microsomes (HLM) without sacrificing potency. acs.org Amino-oxetanes have also been used as peptidomimetics, where the oxetane structure shows improved stability against enzymatic degradation while maintaining biological activity. nih.govacs.org

The rigid, three-dimensional structure of the oxetane ring can significantly influence a molecule's conformation, which in turn affects its binding affinity to a biological target. nih.gov This increased three-dimensionality, or "non-flatness," can provide access to unexplored chemical space and lead to higher target selectivity. nih.gov The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket. nih.gov In some cases, the introduction of an oxetane moiety has led to a dramatic increase in potency. nih.gov Furthermore, the replacement of other functional groups with an oxetane can be achieved while maintaining, and sometimes improving, the compound's potency. acs.org

Poor aqueous solubility is a major hurdle in drug development, limiting a compound's absorption and bioavailability. onlinescientificresearch.comnih.gov The inherent polarity and three-dimensional character of the oxetane ring imparted by its sp³-hybridized carbons can lead to a significant increase in the aqueous solubility of a compound. nih.gov When an oxetane is used to replace less polar groups like a gem-dimethyl group, the resulting increase in aqueous solubility can be substantial, ranging from a four-fold to over a 4000-fold improvement depending on the molecular context. researchgate.net This enhancement is a key reason for the growing interest in oxetane-containing building blocks in medicinal chemistry. acs.orgresearchgate.net

The table below summarizes the impact of replacing a gem-dimethyl group with an oxetane moiety on key physicochemical properties.

| Property | Change upon Replacement with Oxetane | Rationale |

| Metabolic Stability | Generally Increased researchgate.net | Blocks metabolically weak C-H bonds from oxidative metabolism. nih.gov |

| Aqueous Solubility | Significantly Increased nih.govresearchgate.net | The oxetane ring is more polar and increases three-dimensionality. nih.gov |

| Lipophilicity (logP) | Generally Decreased nih.gov | The polar oxygen atom reduces overall lipophilicity compared to a non-polar alkyl group. acs.org |

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the oxetane core itself is polar and tends to decrease lipophilicity, substitutions on the ring can be used to modulate this property. nih.govacs.org The introduction of an oxetane can add steric bulk without the unfavorable increase in lipophilicity associated with alkyl groups like the gem-dimethyl group. nih.gov

Fluorination is a common strategy in medicinal chemistry to fine-tune physicochemical properties. lincoln.ac.uk The effect of fluorinating an oxetane ring on lipophilicity can be complex. While fluorination often decreases lipophilicity, studies have shown that the impact is highly dependent on the substitution pattern. lincoln.ac.ukd-nb.info For example, one study investigating lipophilicity trends found that β-fluorination of an oxetanyl derivative resulted in a slight increase in lipophilicity, contrasting with the decrease seen in other scaffolds. d-nb.info This demonstrates that substitutions on the this compound core can be used to carefully optimize a molecule's lipophilicity to achieve the desired balance for cell permeability and solubility.

Development of Bioisosteres

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics, is a cornerstone of medicinal chemistry. nih.gov The oxetane ring, particularly the 3,3-disubstituted pattern found in this compound, has emerged as a modern and effective bioisostere for commonly used functionalities like gem-dimethyl and carbonyl groups. nih.govresearchgate.net

Oxetanes as Bioisosteres of Carbonyl and Gem-Dimethyl Groups

The oxetane ring has been successfully validated as a bioisosteric replacement for both carbonyl and gem-dimethyl groups, functionalities that are ubiquitous in bioactive molecules. nih.govacs.org Pioneering studies highlighted the potential of oxetanes to address common liabilities associated with these groups, such as metabolic instability and unfavorable lipophilicity. nih.govacs.org

The replacement of a gem-dimethyl group with an oxetane ring can significantly improve key physicochemical properties. While occupying a similar molecular volume, the oxetane introduces polarity, which often leads to enhanced aqueous solubility and reduced lipophilicity. researchgate.netchigroup.site This is a critical advantage in drug design, as high lipophilicity can contribute to poor solubility and rapid metabolic degradation. chigroup.site Studies have shown that substituting a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net Furthermore, oxetane-containing compounds frequently exhibit lower rates of metabolic degradation compared to their gem-dimethyl counterparts. chigroup.site

As a carbonyl surrogate, the oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the electronic properties of the C=O moiety. chigroup.site This makes it a suitable replacement to circumvent issues tied to the carbonyl group, such as susceptibility to enzymatic degradation. nih.gov The 3,3-disubstituted pattern, as seen in this compound, is particularly stable and effective for this purpose. nih.govacs.org The investigation of 3,3-diaryloxetanes as replacements for benzophenone, for instance, has shown that the oxetane leads to a significant decrease in measured lipophilicity (an average of 0.81 units in elog D) compared to methylene (B1212753), gem-dimethyl, or cyclobutyl analogues. nih.gov

| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Advantage of Oxetane |

| Polarity | Low | High | High | Increased polarity over gem-dimethyl. nih.gov |

| Lipophilicity | Increases Lipophilicity | Hydrophilic | Reduced Lipophilicity | Blocks metabolic spots without unfavorable lipophilicity increase. nih.govacs.org |

| Aqueous Solubility | Low | Generally Higher | Enhanced | Can increase solubility by a factor of 4 to >4000 vs. gem-dimethyl. researchgate.net |

| Metabolic Stability | Can be a site of metabolism | Can be susceptible to enzymatic modification | Often more stable | More resistant to phase I metabolism. chigroup.site |

| H-Bond Acceptance | No | Yes | Yes | Mimics the H-bond accepting capacity of a carbonyl. chigroup.site |

Oxetane-Amines as Amide Bioisosteres

The amide bond is a fundamental linkage in countless pharmaceuticals, but it can be susceptible to hydrolysis. Oxetane-amines, which feature a non-hydrolyzable oxetanylamine fragment, have emerged as highly promising amide bioisosteres. nih.govacs.org This structural motif offers an exciting alternative for medicinal chemists to modulate the properties of drug candidates. nih.govresearchgate.net

Aryl amino-oxetanes, in particular, show significant potential as replacements for benzamides, which are present in over 100 approved drugs. digitellinc.com The amino-oxetane motif maintains desirable properties such as low LogD and high metabolic stability while often improving aqueous solubility compared to the corresponding amide. digitellinc.com X-ray crystallography and computational studies have revealed that amino-oxetanes tend to adopt a more three-dimensional conformation than the relatively planar structure of benzamides, which can be advantageous for exploring new chemical space and improving binding interactions. digitellinc.com

The development of novel synthetic methods, such as the defluorosulfonylative coupling of sulfonyl fluorides with amines, has made the synthesis of these bioisosteres more accessible, allowing for their incorporation in late-stage functionalization and library synthesis. nih.govresearchgate.net This enables the vast libraries of existing amines to be used in creating oxetane-amine analogues of known drugs and bioactive compounds. researchgate.net

| Feature | Amide Bond | Oxetane-Amine Linkage | Advantage of Oxetane-Amine |

| Structure | Planar | 3-Dimensional | Access to novel chemical space and potentially improved binding. digitellinc.com |

| Stability | Susceptible to enzymatic hydrolysis | Stable to hydrolysis | Increased metabolic stability. acs.org |

| Solubility | Variable | Generally higher aqueous solubility | Improved pharmacokinetic profile. digitellinc.com |

| Synthesis | Standard amide coupling | Requires specific methods (e.g., defluorosulfonylation) | Becoming more accessible for diverse applications. nih.govnih.gov |

Target-Specific Applications in Drug Discovery

The unique structural and physicochemical properties of the this compound motif have led to its incorporation into molecules designed to interact with a range of therapeutically relevant targets.

Kappa Opioid Receptor (KOR) Antagonism and Neuropsychiatric Disorders

The kappa opioid receptor (KOR) system is implicated in mood, motivation, and stress-related behaviors. nih.gov Antagonists of the KOR are being investigated as potential treatments for neuropsychiatric disorders like depression, anxiety, and substance abuse. google.comnih.gov The development of novel, selective KOR antagonists is an active area of research. nih.gov While direct examples naming this compound are not prevalent in the reviewed literature, structurally related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as a potent class of KOR antagonists. nih.gov The incorporation of small, polar, three-dimensional motifs like the oxetane is a strategy used in modern drug design to optimize properties for CNS targets. The structural features of this compound make it a relevant building block for creating novel chemical entities targeting KORs and other receptors involved in neuropsychiatric conditions. google.com

Kinase Inhibitors and Other Bioactive Molecules

Protein kinases are critical targets in drug discovery, particularly in oncology. nih.gov The discovery of specific kinase inhibitors is a major focus of pharmaceutical research. bohrium.com The oxetane moiety has been incorporated into various kinase inhibitors to improve their drug-like properties. nih.gov For example, an oxetane-containing compound was identified as a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in cancer cell regulation. nih.gov In another instance, a derivative containing an oxetane moiety potently inhibited the enzymatic activity of PRMT5 and demonstrated impressive antitumor efficacy in a xenograft model. nih.gov The this compound scaffold provides a vector for attaching to a larger molecule while imparting the benefits of the oxetane ring, such as improved solubility and metabolic stability, which are highly desirable for kinase inhibitors. nih.gov

Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RA)

GLP-1 receptor agonists are an important class of medications for the treatment of type 2 diabetes and obesity. nih.govnih.gov These drugs mimic the action of the endogenous GLP-1 hormone to regulate blood sugar and appetite. youtube.com The development of new GLP-1RAs, including oral nonpeptide agonists, is a significant area of research aimed at providing more convenient alternatives to injectable formulations. youtube.com A patent for a thickened imidazole (B134444) derivative compound with potent GLP-1R agonist activity highlights the ongoing innovation in this field. medchemexpress.com The use of small, unique building blocks like this compound is a key strategy in designing such novel, small-molecule agonists, aiming to achieve good oral bioavailability and desired pharmacological effects.

Potential in Anticancer Drug Development

The oxetane ring is present in several FDA-approved anticancer drugs, including paclitaxel (B517696) and its derivatives, where it plays a role in the molecule's conformation and function. nih.gov The development of novel anticancer agents often involves the use of heterocyclic scaffolds to generate compounds with improved efficacy and selectivity. mdpi.com The overexpression of proteins like the AXL kinase is linked to tumor progression and drug resistance, making it an attractive target for anticancer therapies. nih.gov The strategic use of building blocks like this compound allows for the construction of new chemical entities aimed at such targets. nih.gov Research into novel thiazole (B1198619) derivatives and other heterocyclic compounds for anticancer activity is ongoing, with a focus on achieving high cytotoxic activity against cancer cells while sparing normal cells. mspsss.org.ua The properties imparted by the oxetane group—polarity, three-dimensionality, and metabolic stability—make it a valuable component in the design of next-generation anticancer drugs. nih.govmdpi.com

Enzyme Inhibition (e.g., BACE1)

While the primary focus of recent research on this compound derivatives has been on anticancer applications, the oxetane moiety is also of interest in the design of inhibitors for other enzymes. The strained oxetane ring can act as a bioisostere for other functional groups and can impart favorable properties such as improved solubility and metabolic stability.

In the context of Alzheimer's disease, inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) are a major area of research. Although direct studies on this compound as a BACE1 inhibitor are not prevalent, structurally related compounds containing the 3-methyloxetane (B1582186) moiety have been investigated. The unique stereoelectronic properties of the oxetane ring can influence the binding affinity and selectivity of inhibitors for their target enzymes. Further research is warranted to explore the potential of this compound-based structures as BACE1 inhibitors.

Computational Studies in Drug Design and Mechanism Elucidation

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules and to guide the design of new drugs. For this compound, computational studies can offer insights into its reactivity and its potential interactions with biological targets.

Understanding Reactivity Modes and Mechanisms

Computational methods, such as density functional theory (DFT), can be employed to study the reactivity of this compound. These studies can elucidate the molecule's electronic structure, including the distribution of electron density and the location of electrophilic and nucleophilic sites. mdpi.com This information is valuable for predicting how the molecule will behave in chemical reactions, such as the synthesis of the urea-containing carnosic acid derivatives. mdpi.com

Furthermore, computational studies can be used to investigate the reaction mechanisms involved in the synthesis of its derivatives. By modeling the transition states and intermediates, researchers can gain a deeper understanding of the reaction pathways and optimize reaction conditions. rsc.org While specific computational studies on the reactivity of this compound are not extensively reported, the principles of computational chemistry are broadly applicable and represent a valuable avenue for future research. mdpi.comrsc.org

Predictive Modeling of Protein-Ligand Interactions

In the realm of computational drug discovery, predictive modeling of protein-ligand interactions is a cornerstone for identifying and optimizing potential drug candidates. These models aim to forecast the binding affinity and mode of a small molecule within the active site of a target protein. For a molecule such as this compound, its incorporation into a larger ligand structure presents unique characteristics that are of significant interest for molecular modeling.

The oxetane ring in this compound is a key feature. It is a small, polar, and three-dimensional motif that can influence the physicochemical properties of a parent molecule. nih.gov In predictive modeling, the oxetane moiety is often considered a desirable feature. It can serve as a non-classical hydrogen bond acceptor and its rigid structure can help in pre-organizing the conformation of a ligand for optimal binding, a factor that can be critical for achieving high affinity and selectivity. acs.org

The development of sophisticated scoring functions and machine learning algorithms has further enhanced the predictive power of these models. nih.govnih.gov For a ligand containing the this compound scaffold, these advanced methods can learn from large datasets of known protein-ligand complexes to more accurately predict its binding affinity. The unique electronic and conformational effects of the oxetane ring would be implicitly captured through the learned parameters of the model.

A hypothetical docking study of a ligand incorporating this compound might reveal the following potential interactions:

| Interaction Type | Potential Involving this compound |

| Hydrogen Bonding | The nitrogen atom of the aminomethyl group can act as a hydrogen bond donor. The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor. |

| Steric Interactions | The methyl group and the oxetane ring itself occupy a specific volume, influencing the overall fit of the ligand in the binding pocket. |

| van der Waals Forces | Favorable contacts between the aliphatic portions of the molecule and non-polar residues of the protein. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a vital computational tool in medicinal chemistry that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound series incorporating the this compound moiety, QSAR models can provide valuable insights for lead optimization.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. In a QSAR study, these properties are represented by numerical values known as molecular descriptors. For a set of molecules containing the this compound scaffold, a variety of descriptors would be calculated to capture its structural features:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These quantify the distribution of electrons, such as partial charges and dipole moments. The electronegative oxygen atom in the oxetane ring has a significant inductive effect, which would be captured by these descriptors. nih.gov

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. The compact and rigid nature of the oxetane ring is a key steric feature.

Hydrophobic Descriptors: Commonly represented by LogP or LogD, these describe the lipophilicity of the molecule. The introduction of an oxetane ring is known to often lower the lipophilicity of a molecule. acs.org

Once these descriptors are calculated for a series of analogues, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a QSAR model. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A hypothetical QSAR study on a series of compounds containing the this compound core might yield a model that highlights the importance of specific structural features for activity. For instance, the model could indicate that a certain substitution pattern on an aromatic ring attached to the amine is favorable, or that the steric bulk around the oxetane ring needs to be optimized.

| Descriptor Class | Example Descriptors for this compound Moiety | Potential Impact on Activity |

| Electronic | Partial charge on oxetane oxygen, pKa of the amine | Modulation of hydrogen bonding capacity and ionic interactions. |

| Steric | Molecular volume, surface area | Influencing binding pocket complementarity. |

| Hydrophobic | LogD | Affecting solubility, cell permeability, and hydrophobic interactions with the target. |

| 3D-QSAR Fields | Steric and electrostatic fields (e.g., from CoMFA or CoMSIA) | Providing a 3D map of favorable and unfavorable interaction regions around the aligned molecules. |

Site-Selective Modification of Proteins with Oxetanes for Novel Therapeutics

The site-selective modification of proteins is a powerful strategy for developing novel therapeutics, including antibody-drug conjugates (ADCs) and other protein-based drugs with enhanced properties. The oxetane motif, due to its unique reactivity and stability, has emerged as a valuable tool for this purpose. While direct studies on this compound for this application are not prevalent, the underlying chemistry of 3-substituted oxetanes provides a strong basis for its potential use.

Research has demonstrated a simple and effective method for the site-selective incorporation of oxetanes into proteins through the chemoselective alkylation of cysteine residues. This approach utilizes 3-oxetane bromides, which react specifically with the sulfhydryl group of cysteine under mild conditions. This strategy allows for the precise installation of the oxetane moiety at a desired location within the protein structure.

The conjugation of oxetane motifs to proteins can confer several advantageous properties, leading to the development of next-generation protein therapeutics. These benefits include:

Improved Physicochemical Properties: The introduction of the polar oxetane ring can increase the aqueous solubility and metabolic stability of the protein conjugate.

Modulation of Biological Activity: The attachment of an oxetane-containing payload can be used to deliver a therapeutic agent to a specific site of action.

Novel Linker Technology: The oxetane unit can serve as a rigid, non-aromatic, and soluble linker in the design of ADCs, connecting the antibody to the cytotoxic payload.

A derivative of this compound, for example, a bromo-functionalized version, could potentially be used in a similar manner to achieve site-selective protein modification. The primary amine of the parent compound could also be a handle for attaching other functionalities, such as a cytotoxic drug or a fluorescent probe, prior to conjugation with the protein.

| Protein | Modification Site | Oxetane Reagent | Outcome |

| Apoptotic Marker Protein | Cysteine Residue | 3-Oxetane Bromide | Successful conjugation, potential for novel diagnostics. |

| Therapeutic Antibody | Cysteine Residue | 3-Oxetane Bromide | Formation of a stable antibody-oxetane conjugate, potential for improved ADCs. |

This site-selective modification technology opens up new avenues for the design of protein-based therapeutics with tailored properties, and the this compound scaffold represents a potential building block in this exciting field.

Advanced Research Directions and Future Perspectives

Exploration of Novel Oxetane (B1205548) Scaffolds and Derivatives

The exploration of novel chemical space is a cornerstone of drug discovery. The (3-Methyloxetan-3-yl)methanamine core serves as a versatile building block for creating new molecular architectures with desirable pharmaceutical properties.

Bioisosteric Replacement: A key strategy involves using the 3,3-disubstituted oxetane motif as a bioisostere for other common chemical groups. nih.govnih.gov For instance, the oxetane ring is an effective surrogate for gem-dimethyl and carbonyl groups. researchgate.netnih.govrsc.org This substitution can lead to profound improvements in aqueous solubility and metabolic stability while maintaining or enhancing biological activity. researchgate.netmagtech.com.cn The replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. magtech.com.cn Furthermore, 3-aminooxetanes have been successfully employed as peptidomimetics, replacing amide carbonyls to improve enzymatic stability. nih.govnih.govacs.org

Novel Scaffolds: Research is ongoing to synthesize novel 3,3-disubstituted oxetanes as building blocks for drug development programs. rsc.orgchemrxiv.org These efforts have generated over 100 new examples of such compounds, significantly expanding the available chemical toolbox. rsc.org Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown analogies to widely used fragments like morpholine and can even surpass them in solubilizing ability. researchgate.net The development of new oxetane-containing compounds, such as lignans and kinase inhibitors, further highlights the broad potential of this scaffold in accessing new chemical diversity. rsc.orgresearchgate.net

Sustainable Synthetic Methodologies for Oxetane Compounds

The increasing demand for oxetane-containing compounds necessitates the development of efficient and environmentally friendly synthetic methods. Traditional routes can be challenging, often requiring multiple steps or harsh conditions. nih.govnih.gov

Catalytic Approaches: Significant progress has been made in catalytic methods. A notable example is the direct amination of (3-methyloxetan-3-yl)methanol with ammonia (B1221849) in the presence of a ruthenium catalyst, offering a more direct route to this compound. google.comunl.edu Gold-catalyzed reactions have also emerged as a powerful tool, enabling the one-step synthesis of highly valuable oxetan-3-ones from readily available propargylic alcohols under open-flask conditions. nih.gov

Modern Synthetic Strategies: A variety of synthetic strategies for constructing the oxetane ring are being explored, including:

C–O bond-forming cyclizations: A common and often diastereospecific method. nih.gov

C–C bond-forming cyclizations: A less common but effective strategy. nih.gov

[2+2] Cycloadditions: The Paternò–Büchi reaction, particularly visible-light-mediated versions, offers a greener alternative to traditional UV-light-dependent methods. nih.govbeilstein-journals.org

Ring expansions: Methods to expand epoxide rings to oxetanes using sulfur ylides are well-established. illinois.edu

These advanced methodologies aim to improve yield, reduce waste, and allow for the large-scale production of oxetane building blocks. rsc.org

Investigation of Structure-Activity Relationships (SAR) for Enhanced Biological Activity

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective drugs. The incorporation of the this compound motif has been shown to significantly impact the SAR of various compound classes.

Influence on Physicochemical Properties: The oxetane ring exerts a strong influence on key physicochemical properties that govern a drug's behavior.

Basicity (pKa): The inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity of a nearby amine. Placing an oxetane ring alpha to an amine can lower its pKa by approximately 2.7 units. nih.gov This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.

Solubility and Lipophilicity: The inherent polarity of the oxetane ring often leads to increased aqueous solubility and reduced lipophilicity (LogD), which are desirable properties for many drug candidates. acs.orgacs.org

Metabolic Stability: Replacing metabolically vulnerable groups, such as gem-dimethyl, with an oxetane can block sites of oxidation by metabolic enzymes, thereby enhancing the compound's stability and half-life. researchgate.netacs.org

Case Studies in Drug Discovery:

ALK Inhibitors: In the development of anaplastic lymphoma kinase (ALK) inhibitors for cancer therapy, the introduction of an oxetane group via reductive amination of oxetan-3-one led to a significant improvement in the in vitro clearance rate in both mouse and human liver microsomes. acs.org

RSV Polymerase Inhibitors: In a structure-activity relationship study for respiratory syncytial virus (RSV) polymerase inhibitors, an oxetane-containing compound was identified that demonstrated single-digit nanomolar potency and a favorable pharmacokinetic profile. nih.gov

SYK Inhibitors: For spleen tyrosine kinase (SYK) inhibitors aimed at treating autoimmune conditions, replacing a morpholine ring with an N-oxetane piperazine moiety resulted in improved SYK inhibition, metabolic stability, and solubility. nih.gov

These examples demonstrate that the strategic incorporation of the oxetane motif is a powerful tactic for optimizing multiple parameters simultaneously during lead optimization. acs.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the drug discovery process. In silico methods allow for the rational design of novel derivatives of this compound with predicted improvements in activity and pharmacokinetic properties.

Computational Modeling:

Physicochemical Property Prediction: Computational tools are used to predict how the incorporation of an oxetane will affect properties like pKa, LogD, and solubility, guiding the selection of the most promising candidates for synthesis.

Conformational Analysis: The oxetane ring can act as a conformational lock, rigidifying a molecule's structure. acs.orgresearchgate.net Computational studies, for instance on the natural product Taxol, have been used to understand how this conformational constraint influences binding to biological targets. acs.org

Docking and Virtual Screening: Molecular docking simulations can predict the binding orientation of oxetane-containing ligands within a target protein's active site, helping to rationalize observed SAR and design new analogues with improved interactions. nih.gov

Example of Integrated Design: In the development of phosphatidylinositol 3-kinase (PI3K) inhibitors for brain tumors, researchers at Genentech employed an in silico design approach. acs.org They utilized a central nervous system multiparameter optimization (CNS MPO) tool to improve the physicochemical properties of lead compounds to enhance blood-brain barrier penetration, a critical challenge for CNS drug discovery. acs.org This computational guidance, followed by experimental validation, exemplifies the power of integrating these approaches for the rational design of superior therapeutic agents.

Expanding Therapeutic Applications of this compound Derivatives

Derivatives incorporating the this compound scaffold are being investigated across a wide and growing range of therapeutic areas, underscoring the broad utility of this chemical motif.

Oncology: The oxetane ring is a feature in several approved and investigational cancer therapies.

Taxanes: Paclitaxel (B517696) (Taxol) and its analogues, which contain a fused oxetane ring, are mainstays in the treatment of various cancers. nih.gov

Kinase Inhibitors: Oxetane-containing compounds have shown promise as inhibitors of key cancer targets, including ALK, PI3K, and TNIK (Traf2 and Nck-interacting kinase). acs.orgnih.gov

Epigenetic Targets: An oxetanyl compound has demonstrated potent inhibition of the FTO demethylase, a target linked to tumorigenesis. nih.gov

BCL-2 Inhibitors: Introduction of an oxetane moiety into B-cell lymphoma 2 (BCL-2) inhibitors resulted in outstanding inhibitory activity and selectivity. nih.gov

Infectious Diseases:

Antivirals: An oxetane-containing compound, Ziresovir, has been investigated as an inhibitor of the RSV fusion protein. acs.org Further SAR studies on RSV polymerase inhibitors have also identified potent oxetane derivatives. nih.gov

Autoimmune and Inflammatory Diseases:

SYK Inhibitors: Lanraplenib (GS-9876), an oxetane-containing SYK inhibitor, is in clinical evaluation for the treatment of autoimmune conditions. nih.gov

MMP-13 Inhibitors: Oxetanyl derivatives have been developed as highly potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13), a target for inflammatory diseases, with significantly improved metabolic stability and solubility. nih.gov

Neurodegenerative Diseases:

BACE1 Inhibitors: The oxetane scaffold has been incorporated into inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the pathogenesis of Alzheimer's disease. nih.gov

The continued success of incorporating the this compound motif and its derivatives into drug candidates suggests that its therapeutic applications will continue to expand into new and challenging disease areas.

常见问题

Q. Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Carbamate reduction | HCl/dioxane, RT | 84% |

| Sulfonamide formation | CH₂Cl₂, 0°C → RT, Et₃N | 54% |

1.2. How is this compound characterized spectroscopically?

Characterization relies on ¹H/¹³C NMR and IR spectroscopy :

- ¹H NMR (CDCl₃): δ 1.34 (s, CH₃), 3.55 (s, CH₂N), 4.39–4.46 (d, CH₂O) .

- IR : Peaks at 2932 cm⁻¹ (C-H stretch) and 2094 cm⁻¹ (azide stretch, if present) .

- Mass spectrometry : Exact mass = 101.1469 g/mol (C₅H₁₁NO) .

Note : Discrepancies in boiling point (134.5°C) and vapor pressure (8.076 mmHg at 25°C) between synthetic batches should be cross-checked with GC-MS .

1.3. What are the stability and storage requirements for this compound?

- Stability : Sensitive to moisture and oxidizers. Store in amber glass bottles under inert gas (N₂/Ar) .

- Decomposition : Avoid temperatures >40°C to prevent oxetane ring opening .

- Waste disposal : Separate aqueous and organic waste; consult certified chemical disposal services .

Advanced Research Questions

2.1. How does the oxetane ring influence the compound’s reactivity in nucleophilic substitutions?

The oxetane’s strain (~25 kcal/mol) enhances reactivity:

Q. Methodological Insight :

- Use DFT calculations to map transition states for ring-opening pathways.

- Compare kinetics with non-methylated analogs (e.g., oxetan-3-ylmethanamine) .

2.2. How can contradictions in pharmacological activity data be resolved?

Conflicting bioactivity reports may arise from:

- Impurity profiles : Purity <95% (e.g., residual solvents or byproducts) alters receptor binding. Always validate via HPLC (≥98% purity) .

- Solvent effects : DMSO used in assays can stabilize/destabilize the oxetane ring, affecting IC₅₀ values. Use low-DMSO conditions (<1% v/v) .

Case Study :

In serotonin receptor studies, discrepancies in Ki values (nM vs. µM) were traced to residual Et₃N in samples, which interfered with binding assays .

2.3. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs)?

- Ligand design : Use the amine group to coordinate metals (e.g., Cu²⁺, Zn²⁺).

- Linker functionalization : Sulfonylation (e.g., with p-toluenesulfonyl chloride) creates sulfonamide linkers for MOF assembly .

- Crystallography : Monitor framework stability via PXRD; oxetane rings may collapse under vacuum .

Example :

MOFs synthesized with [(3-methyloxetan-3-yl)methyl]sulfonamide linkers showed 12% higher CO₂ adsorption capacity than non-oxetane analogs .

Methodological Guidance for Data Interpretation

3.1. Resolving conflicting NMR data in synthetic intermediates

- Artifact identification : Check for residual solvents (e.g., CH₂Cl₂ at δ 5.32) or water (δ 1.56) .

- Dynamic effects : Oxetane ring puckering causes splitting in CH₂O signals (δ 4.39–4.46). Use variable-temperature NMR to confirm .

3.2. Validating computational models for oxetane-containing compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。